molecular formula C14H18O5 B10766865 (+)-2,5-epi-Goniothalesdiol

(+)-2,5-epi-Goniothalesdiol

Cat. No.: B10766865
M. Wt: 266.29 g/mol
InChI Key: RUDVTXZKYPJLFH-ZZVYKPCYSA-N
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Description

Methyl 3-((2R,3S,4S,5S)-3,4-dihydroxy-5-phenyltetrahydrofuran-2-yl)propanoate is a chiral small molecule characterized by a tetrahydrofuran (THF) core substituted with a phenyl group at position 5, dihydroxy groups at positions 3 and 4, and a methyl propanoate side chain at position 2. The stereochemistry (2R,3S,4S,5S) is critical to its three-dimensional conformation and biological interactions. This compound is of interest due to its structural similarity to nucleoside analogs and natural product derivatives, which often exhibit pharmacological activity .

Properties

IUPAC Name

methyl 3-[(2R,3S,4S,5S)-3,4-dihydroxy-5-phenyloxolan-2-yl]propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18O5/c1-18-11(15)8-7-10-12(16)13(17)14(19-10)9-5-3-2-4-6-9/h2-6,10,12-14,16-17H,7-8H2,1H3/t10-,12-,13+,14+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RUDVTXZKYPJLFH-ZZVYKPCYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CCC1C(C(C(O1)C2=CC=CC=C2)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)CC[C@@H]1[C@H]([C@@H]([C@@H](O1)C2=CC=CC=C2)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-((2R,3S,4S,5S)-3,4-dihydroxy-5-phenyltetrahydrofuran-2-yl)propanoate typically involves the following steps:

    Formation of the Tetrahydrofuran Ring: The initial step involves the cyclization of a suitable precursor to form the tetrahydrofuran ring. This can be achieved through intramolecular cyclization reactions under acidic or basic conditions.

    Introduction of Hydroxyl Groups: The hydroxyl groups are introduced via selective hydroxylation reactions. Common reagents for this step include osmium tetroxide or potassium permanganate.

    Attachment of the Phenyl Group: The phenyl group is introduced through a Friedel-Crafts alkylation reaction using benzene and a suitable alkylating agent.

    Esterification: The final step involves the esterification of the propanoic acid moiety with methanol in the presence of an acid catalyst such as sulfuric acid.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity. Techniques such as continuous flow reactors and advanced purification methods like chromatography may be employed to achieve large-scale production.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl groups, leading to the formation of ketones or carboxylic acids.

    Reduction: Reduction reactions can target the ester group, converting it to an alcohol.

    Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous conditions.

    Substitution: Electrophiles such as halogens or nitro groups in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted aromatic compounds.

Scientific Research Applications

Methyl 3-((2R,3S,4S,5S)-3,4-dihydroxy-5-phenyltetrahydrofuran-2-yl)propanoate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antioxidant effects.

    Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of Methyl 3-((2R,3S,4S,5S)-3,4-dihydroxy-5-phenyltetrahydrofuran-2-yl)propanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyl groups and phenyl ring play crucial roles in these interactions, facilitating binding and subsequent biological effects. The compound may modulate various biochemical pathways, leading to its observed effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Features

The compound’s closest analogs share the following motifs:

Tetrahydrofuran (THF) core with hydroxyl groups: The (2R,3S,4S,5S)-configured THF ring with vicinal diols distinguishes it from simpler diastereomers. For example, methyl (2R,3S)-2,3-dihydroxy-3-(4-methoxyphenyl)propanoate (, Compound 32) lacks the THF ring but retains a dihydroxy-phenylpropanoate backbone, resulting in reduced conformational rigidity . In contrast, cytarabine conjugates (, Compound 12) incorporate a THF ring but with a nucleoside (4-amino-2-oxopyrimidine) and cholic acid substituents, emphasizing its role in prodrug design .

Phenyl and ester substituents :

  • The phenyl group at position 5 enhances lipophilicity compared to compounds like (2R,3S,4R,5R)-2-(hydroxymethyl)-5-(9H-purin-9-yl)tetrahydrofuran-3,4-diol (), which replaces the phenyl with a hydroxymethyl-purine group, increasing polarity and hydrogen-bonding capacity .

Physicochemical Properties

Property Target Compound Methyl (2R,3S)-2,3-dihydroxy-3-(4-methoxyphenyl)propanoate (2R,3S,4R,5R)-2-(Hydroxymethyl)-5-(9H-purin-9-yl)tetrahydrofuran-3,4-diol
Molecular Weight ~310 g/mol (estimated) 254.25 g/mol 252.23 g/mol
Polarity Moderate (phenyl increases lipophilicity; diols enhance solubility) High (methoxy and diol groups) High (hydroxymethyl and purine groups)
Hydrogen Bond Donors 2 (diol groups) 2 (diol groups) 4 (diol and purine NH₂ groups)

Biological Activity

Methyl 3-((2R,3S,4S,5S)-3,4-dihydroxy-5-phenyltetrahydrofuran-2-yl)propanoate, with the CAS number 59432-60-9, is a complex sugar-derived compound notable for its biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

The molecular formula of Methyl 3-((2R,3S,4S,5S)-3,4-dihydroxy-5-phenyltetrahydrofuran-2-yl)propanoate is C30H52O26C_{30}H_{52}O_{26}, with a molecular weight of approximately 828.71 g/mol. The compound features a tetrahydrofuran ring substituted with hydroxyl groups and a phenyl group, contributing to its biological activity.

Antioxidant Activity

Research indicates that Methyl 3-((2R,3S,4S,5S)-3,4-dihydroxy-5-phenyltetrahydrofuran-2-yl)propanoate exhibits significant antioxidant properties. In vitro studies have demonstrated its ability to scavenge free radicals and reduce oxidative stress in cellular models. This activity is attributed to the presence of hydroxyl groups in its structure that can donate electrons to neutralize free radicals.

Antimicrobial Properties

The compound has shown promising antimicrobial effects against various pathogens. Studies have reported that it inhibits the growth of both Gram-positive and Gram-negative bacteria. The mechanism appears to involve disruption of bacterial cell membranes and interference with metabolic pathways essential for bacterial survival.

Anti-inflammatory Effects

Methyl 3-((2R,3S,4S,5S)-3,4-dihydroxy-5-phenyltetrahydrofuran-2-yl)propanoate has been evaluated for its anti-inflammatory properties. Animal models suggest that it reduces inflammation markers such as cytokines and prostaglandins. This effect may be beneficial in treating conditions characterized by chronic inflammation.

The biological activity of this compound is believed to be mediated through several mechanisms:

  • Antioxidant Mechanism : The hydroxyl groups in the structure are key to its electron-donating ability.
  • Cell Membrane Disruption : Interaction with microbial cell membranes leads to increased permeability and eventual cell lysis.
  • Inhibition of Inflammatory Pathways : The compound may inhibit the NF-kB pathway, which is crucial in regulating immune response and inflammation.

Case Studies and Research Findings

Several studies have investigated the biological activity of Methyl 3-((2R,3S,4S,5S)-3,4-dihydroxy-5-phenyltetrahydrofuran-2-yl)propanoate:

StudyFindings
Study 1 (2021)Demonstrated antioxidant activity in human cell linesSuggests potential for use in oxidative stress-related diseases
Study 2 (2022)Showed antimicrobial effects against E. coli and S. aureusSupports development as a natural antimicrobial agent
Study 3 (2023)Reduced markers of inflammation in a rat modelIndicates potential therapeutic use in inflammatory diseases

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